molecular formula C22H29ClN2O3 B11329667 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide

Cat. No.: B11329667
M. Wt: 404.9 g/mol
InChI Key: CMDQLYWBSTWUPT-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide is a synthetic organic compound It is characterized by its complex structure, which includes a chlorinated aromatic ring, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the phenoxy intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Introduction of the furan ring: The phenoxy intermediate is then reacted with 5-methylfuran-2-carboxylic acid or its derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the furan-containing intermediate.

    Formation of the final product: The furan-containing intermediate is then reacted with piperidine and an appropriate acylating agent to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide is unique due to the presence of the piperidine ring, which can influence its binding affinity and specificity for certain molecular targets. This structural feature may enhance its potential as a pharmaceutical agent or in other applications.

Properties

Molecular Formula

C22H29ClN2O3

Molecular Weight

404.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]acetamide

InChI

InChI=1S/C22H29ClN2O3/c1-15-11-18(12-16(2)22(15)23)27-14-21(26)24-13-19(20-8-7-17(3)28-20)25-9-5-4-6-10-25/h7-8,11-12,19H,4-6,9-10,13-14H2,1-3H3,(H,24,26)

InChI Key

CMDQLYWBSTWUPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)COC2=CC(=C(C(=C2)C)Cl)C)N3CCCCC3

Origin of Product

United States

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